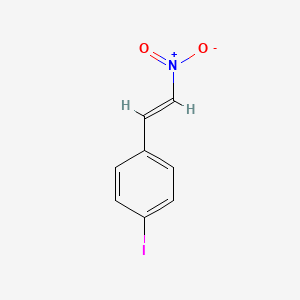

(E)-1-iodo-4-(2-nitrovinyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-1-iodo-4-(2-nitrovinyl)benzene is an organic compound characterized by the presence of an iodine atom and a nitrovinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-iodo-4-(2-nitrovinyl)benzene typically involves the reaction of 4-iodobenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitrovinyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-iodo-4-(2-nitrovinyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of (E)-1-amino-4-(2-nitrovinyl)benzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized products, potentially including carboxylic acids or other functionalized benzene derivatives.

Scientific Research Applications

(E)-1-iodo-4-(2-nitrovinyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-iodo-4-(2-nitrovinyl)benzene depends on the specific application. For example, in antimicrobial applications, the nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. In organic synthesis, the iodine atom and nitrovinyl group provide reactive sites for further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

- (E)-1-bromo-4-(2-nitrovinyl)benzene

- (E)-1-chloro-4-(2-nitrovinyl)benzene

- (E)-1-fluoro-4-(2-nitrovinyl)benzene

Uniqueness

(E)-1-iodo-4-(2-nitrovinyl)benzene is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing various functional groups onto the benzene ring. Additionally, the nitrovinyl group provides a site for further chemical modifications, enhancing its versatility in synthetic applications.

Biological Activity

Chemical Structure and Properties

The molecular formula for (E)-1-iodo-4-(2-nitrovinyl)benzene is C9H8I NO2. Its structure consists of a benzene ring substituted with an iodine atom at one position and a nitrovinyl group at another, which can influence its reactivity and biological interactions.

Biological Activity Overview

Nitro compounds, particularly those with a nitro group, have been studied for their diverse biological activities, including:

- Antibacterial Activity : Nitro compounds often exhibit significant antibacterial properties. For instance, nitrofurans and nitroimidazoles are well-documented for their effectiveness against various bacterial strains .

- Anticancer Properties : Some nitro-containing compounds have shown promise in cancer therapy. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Antitubercular Activity : Certain nitro derivatives have been identified as potential antitubercular agents, contributing to the search for new treatments against tuberculosis .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds can provide insights into the expected biological activity of this compound. Below is a summary table highlighting the activities of related nitro compounds:

| Compound Name | Antibacterial Activity | Anticancer Activity | Antitubercular Activity |

|---|---|---|---|

| Nitrofurantoin | Yes | No | No |

| Metronidazole | Yes | Yes | Yes |

| Iodoquinol | Yes | No | No |

| This compound | Unknown | Unknown | Unknown |

Case Studies and Research Findings

While specific case studies on this compound are scarce, several studies on related nitro compounds provide useful context:

- Nitro Compounds in Antimicrobial Therapy : A review article highlighted the role of various nitro compounds in antimicrobial therapy, emphasizing their mechanisms of action and resistance profiles . The presence of the nitro group was noted to enhance the efficacy against bacterial strains.

- Structure-Activity Relationship (SAR) : Research on SAR for nitro derivatives has demonstrated that modifications to the nitro group can significantly alter biological activity. This suggests that this compound may exhibit unique properties based on its specific substituents .

- Pharmacological Applications : A comprehensive review discussed the pharmacological applications of recently synthesized nitro compounds, indicating a trend towards exploring these compounds for therapeutic purposes due to their diverse biological effects .

Properties

CAS No. |

5153-72-0 |

|---|---|

Molecular Formula |

C8H6INO2 |

Molecular Weight |

275.04 g/mol |

IUPAC Name |

1-iodo-4-[(E)-2-nitroethenyl]benzene |

InChI |

InChI=1S/C8H6INO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ |

InChI Key |

PNICDNUSJRQMNP-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])I |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.